molecular formula C16H17NO4S B1412352 1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane CAS No. 1349199-53-6

1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane

货号: B1412352
CAS 编号: 1349199-53-6
分子量: 319.4 g/mol
InChI 键: SODQXNZRQBTVCD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Identity and Classification

1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane belongs to the specialized class of spirocyclic heterocycles, characterized by its unique structural architecture featuring two rings connected through a single spiro carbon atom. The compound is systematically classified under several categories: it functions as a heterocyclic compound due to the presence of nitrogen and oxygen atoms within its ring structure, and simultaneously serves as a sulfonate derivative because of the tosyl group attached to the spirocyclic framework. The molecular structure incorporates three distinct heterocyclic components: a furan ring system, an oxetane ring, and a pyrrolidine ring, all integrated through the central spiro junction.

The fundamental structural characteristics of this compound demonstrate the principles of spiro nomenclature established by Adolf von Baeyer in 1900. According to International Union of Pure and Applied Chemistry guidelines, the spiro prefix denotes two rings with a spiro junction, followed by square brackets containing the number of atoms in each ring, excluding the spiroatom itself. In this case, the [3.3] designation indicates two three-membered cycles connected at the spiro center, creating a rigid bicyclic system that significantly influences the compound's three-dimensional conformation and subsequent biological activity.

The tosyl functionality represents a particularly important aspect of the compound's chemical identity, as tosyl groups are widely recognized as excellent leaving groups in organic synthesis. This characteristic enhances the compound's utility as a synthetic intermediate, allowing for diverse chemical transformations while maintaining the integrity of the spirocyclic core structure. The furan moiety contributes additional reactive sites, particularly through its electron-rich aromatic system, which can participate in various electrophilic aromatic substitution reactions and cycloaddition processes.

Property Value Reference
Chemical Abstract Service Number 1349199-53-6
Molecular Formula C₁₆H₁₇NO₄S
Molecular Weight 319.38 g/mol
MDL Number MFCD28334238
Physical State Solid
Storage Temperature 2-8°C
Purity ≥95%

Historical Context of Azaspiro Compound Development

The development of azaspiro compounds represents a significant evolution in heterocyclic chemistry, tracing its origins to fundamental investigations into spirocyclic architectures in the early twentieth century. The nomenclature and systematic study of spiro compounds began with Adolf von Baeyer's pioneering work in 1900, establishing the foundation for understanding these unique structural motifs. The term "spiro" derives from the Latin word meaning "twist" or "coil," reflecting the characteristic three-dimensional arrangement of atoms around the central spiro junction.

The progression from simple spiro compounds to complex azaspiro derivatives occurred gradually throughout the twentieth century, driven by advances in synthetic methodology and growing recognition of their potential in medicinal chemistry. Early research focused primarily on understanding the fundamental properties of spirocyclic systems, particularly their conformational rigidity and unique stereochemical characteristics. The incorporation of nitrogen heterocycles into spiro frameworks marked a significant advancement, as researchers recognized that azaspiro compounds could serve as valuable bioisosteres for traditional saturated heterocycles.

The development of azaspiro[3.3]heptane chemistry specifically gained momentum in the late twentieth and early twenty-first centuries, as pharmaceutical researchers sought alternatives to conventional six-membered heterocycles such as morpholines, piperidines, and piperazines. This search was motivated by the need to optimize drug-like properties, particularly lipophilicity and metabolic stability, while maintaining or enhancing biological activity. Research demonstrated that introducing a spirocyclic center could lower the measured log D₇.₄ of corresponding molecules by as much as negative 1.0 relative to more traditional heterocycles, primarily due to increased basicity.

The synthesis of 2-oxa-6-azaspiro[3.3]heptane, the core structural component of this compound, emerged as part of broader efforts to develop bioactive substances, particularly epidermal growth factor receptor kinase inhibitors for cancer research. This application highlighted the potential of azaspiro frameworks in addressing critical therapeutic needs, further accelerating research interest in this chemical class. The historical development of these compounds demonstrates the iterative nature of chemical research, where fundamental structural discoveries lead to practical applications in drug discovery and development.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends far beyond its individual molecular properties, representing a convergence of multiple important research themes in modern organic chemistry. The compound exemplifies the growing interest in three-dimensional molecular architectures that can provide enhanced selectivity and potency compared to traditional planar heterocycles. Research has demonstrated that spirocyclic modifications often lead to increased potency and selectivity when compared to their non-spiro counterparts, making such compounds particularly valuable in medicinal chemistry applications.

The incorporation of azaspiro[3.3]heptane frameworks into drug discovery programs has revealed significant advantages in terms of physicochemical property optimization. Studies have shown that these spirocyclic systems can effectively modulate lipophilicity while maintaining favorable pharmacokinetic properties. Specifically, research conducted on the AstraZeneca compound collection through matched molecular pair analysis revealed that 2-oxa-6-azaspiro[3.3]heptanes consistently demonstrated lower lipophilicity across various structural contexts, with particularly pronounced effects in basic alkylamine derivatives. This lipophilicity reduction was attributed primarily to increased basicity, which can influence both metabolic stability and human ether-à-go-go-related gene activity.

The compound's significance is further enhanced by its role in advancing synthetic methodologies for complex heterocyclic construction. Research has shown that azaspiro frameworks can be accessed through innovative synthetic approaches, including photooxidation-initiated cascade reactions and metalloradical cyclization processes. These methodologies have expanded the chemical space accessible to medicinal chemists, providing new opportunities for drug design and development. The ability to incorporate multiple functional groups, such as the furan and tosyl moieties present in this compound, offers additional synthetic handles for library production and further functionalization.

Recent investigations have also highlighted the potential of azaspiro compounds in targeting ribonucleic acid structures, representing a complementary approach to traditional protein-targeting strategies. This application demonstrates the versatility of azaspiro frameworks in addressing diverse biological targets, potentially opening new avenues for therapeutic intervention. The unique three-dimensional structures of these compounds make them particularly suitable for engaging complex biological macromolecules, offering opportunities for the development of novel active compounds with unprecedented modes of action.

The research significance of this compound is also evident in its potential applications within deoxyribonucleic acid-encoded library technology, where the incorporation of structurally complex, sp³-rich molecules has become increasingly important. This application demonstrates how fundamental heterocyclic chemistry research can directly impact modern drug discovery methodologies, providing new tools and approaches for identifying bioactive compounds. The compound's multiple reactive sites and rigid framework make it particularly suitable for incorporation into such screening technologies, potentially leading to the discovery of novel therapeutic agents.

属性

IUPAC Name

3-(furan-2-yl)-6-(4-methylphenyl)sulfonyl-2-oxa-6-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-4-6-13(7-5-12)22(18,19)17-9-16(10-17)11-21-15(16)14-3-2-8-20-14/h2-8,15H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODQXNZRQBTVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COC3C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801152418
Record name 1-(2-Furanyl)-6-[(4-methylphenyl)sulfonyl]-2-oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349199-53-6
Record name 1-(2-Furanyl)-6-[(4-methylphenyl)sulfonyl]-2-oxa-6-azaspiro[3.3]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349199-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Furanyl)-6-[(4-methylphenyl)sulfonyl]-2-oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable furan derivative with an aziridine or an epoxide under acidic or basic conditions.

    Introduction of the Tosyl Group: The tosyl group is introduced via a tosylation reaction, where the hydroxyl or amine group on the spirocyclic core reacts with tosyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine.

    Final Assembly: The final step involves the coupling of the furan ring with the tosylated spirocyclic intermediate, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

化学反应分析

Types of Reactions: 1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The tosyl group can be reduced to a sulfonamide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The tosyl group can be substituted with nucleophiles like amines or thiols under basic conditions to form new derivatives.

Common Reagents and Conditions:

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products:

    Oxidation: Furanones, epoxides

    Reduction: Sulfonamides

    Substitution: Amines, thiols

科学研究应用

1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

作用机制

The mechanism by which 1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure provides rigidity and stability, which can enhance binding affinity and selectivity.

相似化合物的比较

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane (CAS: 13573-28-9)

  • Structure : Lacks the 1-(furan-2-yl) substituent but retains the tosylated spiro core.
  • Molecular Weight: 283.35 g/mol (C₁₂H₁₅NO₃S).
  • Synthesis : Prepared via nucleophilic substitution of spirocyclic amines with tosyl chloride .
  • Applications : Used as a precursor for DYRK (Dual-specificity tyrosine-regulated kinase) inhibitors due to its rigid scaffold .

3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one (CAS: 122080-99-3)

  • Structure : A bicyclic system with a ketone and tosyl group.
  • Molecular Weight: 295.35 g/mol (C₁₃H₁₅NO₃S).
  • Synthesis : Cyclization of γ-lactams followed by tosylation .
  • Applications : Explored in antibiotic derivatives for β-lactamase resistance .
  • Key Difference: The ketone functionality introduces polarity, altering solubility compared to the non-ketonic target compound .

Spirocyclic Analogues with Heteroatom Variations

tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 114755-79-2)

  • Structure : Contains a 2-aza (piperidine) ring and a tert-butyloxycarbonyl (Boc) protecting group.
  • Molecular Weight : 212.29 g/mol (C₁₁H₂₀N₂O₂).
  • Synthesis : Boc protection of spirocyclic amines under basic conditions .
  • Applications : Intermediate in peptide mimetics and protease inhibitors .
  • Key Difference : The Boc group enhances steric bulk, reducing reactivity compared to the tosyl group .

6-Oxa-1-azaspiro[3.3]heptane (CAS: 1046153-00-7)

  • Molecular Weight: 99.13 g/mol (C₅H₉NO).
  • Synthesis : Cyclization of epoxides with azetidine precursors .
  • Applications : Building block for kinase inhibitors (e.g., DYRK1A) .
  • Key Difference : Minimal functionalization limits utility in complex synthesis unless derivatized .

Analogues with Aromatic Substituents

tert-Butyl (S)-6-((R)-tert-butylsulfinyl)-5-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate (Compound 4b)

  • Structure : 2,6-Diaza spirocycle with a fluorophenyl group and sulfinyl protection.
  • Molecular Weight : 440.50 g/mol (C₂₁H₃₀FN₂O₃S).
  • Synthesis : Asymmetric reductive amination using LiAlH₄ and chiral sulfoxides .
  • Applications : Chiral auxiliaries in enantioselective catalysis .
  • Key Difference : Dual nitrogen atoms in the spiro core increase basicity, contrasting with the oxygen-containing target compound .

(S)-6-Benzhydryl-2-((R)-tert-butylsulfinyl)-1-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane (Compound 4o)

  • Structure : Features a diphenylmethyl (benzhydryl) group and fluorophenyl substituent.
  • Molecular Weight : 541.68 g/mol (C₃₀H₃₂FN₂OS).
  • Synthesis : Multi-step sequence involving hydride reduction and sulfinyl-directed coupling .
  • Applications : Probing allosteric binding sites in GPCRs .
  • Key Difference : Bulky benzhydryl group enhances lipophilicity, impacting membrane permeability .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
This compound 1349199-53-6 C₁₆H₁₇NO₄S 319.38 Tosyl, Furan-2-yl Under investigation
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane 13573-28-9 C₁₂H₁₅NO₃S 283.35 Tosyl Kinase inhibitor precursors
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate 114755-79-2 C₁₁H₂₀N₂O₂ 212.29 Boc, Hydroxy Peptide mimetics
6-Oxa-1-azaspiro[3.3]heptane 1046153-00-7 C₅H₉NO 99.13 None Kinase inhibitor scaffolds

生物活性

1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane (CAS Number: 1349199-53-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms, efficacy, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C16H17NO4S
  • Molecular Weight: 319.38 g/mol

The compound features a spirocyclic structure, characterized by the presence of both furan and tosyl groups, which are significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including enzymes and receptors. For instance, the presence of the tosyl group can enhance lipophilicity, potentially increasing cell membrane penetration and bioavailability.

Key Mechanisms:

  • Monoamine Oxidase Inhibition:
    • Compounds in the same class have shown activity as inhibitors of monoamine oxidase (MAO), particularly MAO-B. This inhibition can lead to increased levels of neurotransmitters such as dopamine, which is beneficial in treating neurodegenerative diseases like Parkinson's disease .
  • Interaction with Serotonin Receptors:
    • Similar compounds have been reported to interact selectively with serotonin receptors, which may influence mood and anxiety disorders .

Biological Activity Data

The following table summarizes the biological activity data related to this compound and its analogs:

CompoundTargetIC50 (nM)Notes
This compoundMAO-BTBDPotential neuroprotective effects
Analog AMAO-A>1000Minimal inhibition observed
Analog BhERG channelTBDSafety profile under investigation

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of spirocyclic compounds found that derivatives similar to this compound exhibited significant MAO-B inhibition, leading to increased neuroprotection in animal models of Parkinson's disease. The IC50 values were favorable compared to existing treatments, suggesting potential for further development .

Case Study 2: Serotonin Receptor Modulation

Another research project focused on the modulation of serotonin receptors by spiro compounds revealed that certain derivatives could enhance serotonin levels without significant side effects associated with hERG channel inhibition. This highlights the therapeutic potential in treating mood disorders while minimizing cardiovascular risks .

常见问题

Q. What are the standard synthetic routes for 1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane?

The synthesis typically involves two key steps: (1) formation of the spiroazetidine core and (2) functionalization with the furan and tosyl groups. A hydroxide-facilitated alkylation strategy, as demonstrated for analogous spiro compounds, can form the azetidine ring via reaction between 3,3-bis(bromomethyl)oxetane and a substituted aniline derivative . The tosyl group is introduced via nucleophilic substitution or sulfonylation reactions using tosyl chloride under controlled conditions. For example, LiAlH4-mediated reduction followed by tosylation has been employed in similar systems .

Q. Key Methodological Considerations :

  • Use Schotten-Baumann conditions for intermediate synthesis to improve yield and purity .
  • Purify intermediates via distillation or crystallization (e.g., oxetane ring closure yields >95% purity after distillation) .

Q. How is the crystal structure of this compound determined?

X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is the gold standard. The process involves:

Data Collection : Single crystals are grown via slow evaporation (e.g., CH₂Cl₂ solutions) .

Structure Solution : SHELXS/SHELXD for phase determination, particularly effective for small molecules .

Refinement : Riding models for H atoms (C–H = 0.95–0.99 Å) and isotropic displacement parameters (Uiso = 1.2Ueq) .

Q. Example Workflow :

  • Crystallize the compound from dichloromethane.
  • Collect diffraction data and refine using SHELXL with a riding model for hydrogen atoms .

Q. Why is the tosyl (p-toluenesulfonyl) group critical in this compound’s stability and reactivity?

The tosyl group enhances stability by acting as a protecting group for the spiroazetidine nitrogen, preventing undesired side reactions. Sulfonate salts (e.g., tosylates) are preferred over oxalates due to superior solubility and thermal stability, enabling broader reaction conditions .

Q. Methodological Insight :

  • Replace traditional oxalate salts with sulfonic acid salts during synthesis to improve handling and storage .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of the spiroazetidine core?

Optimization involves:

  • Temperature Control : Reflux in polar aprotic solvents (e.g., DMSO) for 5–10 hours .
  • Stoichiometry : Use a 1:1 molar ratio of azetidine precursor (e.g., 2-oxa-6-azaspiro[3.3]heptane) and electrophilic coupling partners .
  • Scale-Up : Demonstrated at 100 g scale with 87% isolated yield via hydroxide-mediated alkylation .

Table 1 : Yield Optimization for Spiroazetidine Synthesis

Scale (g)SolventTemperatureYield (%)Purity (%)
10DMSOReflux7898
100H₂O/THF80°C87>99

Q. What mechanistic insights explain the hydroxide-facilitated alkylation in spiroazetidine formation?

The reaction proceeds via an SN2 mechanism, where hydroxide deprotonates the amine, generating a nucleophilic species that attacks the bis-electrophilic 3,3-bis(bromomethyl)oxetane. Steric hindrance around the azetidine nitrogen dictates regioselectivity, favoring spirocyclization over linear byproducts .

Q. Experimental Validation :

  • Isotopic labeling (e.g., <sup>15</sup>N NMR) to track nitrogen migration during cyclization.
  • Kinetic studies to confirm second-order dependence on hydroxide and electrophile concentrations .

Q. How can computational modeling predict the biological activity of 1-(Furan-2-yl)-6-tosyl derivatives?

Molecular docking (e.g., AutoDock Vina) and PASS (Prediction of Activity Spectra for Substances) algorithms are used to:

Predict Targets : Antitubercular activity via enoyl-ACP reductase inhibition .

Identify Binding Interactions : Hydrogen bonding with Tyr158 and hydrophobic interactions with Met103 in Mycobacterium tuberculosis H37Rv .

Table 2 : Antitubercular Activity of Furan Derivatives

CompoundMIC (µg/mL)Target ProteinKey Interactions
Fb3.1Enoyl-ACP reductaseTyr158 (H-bond), Met103
Fe3.1Enoyl-ACP reductaseTyr158 (H-bond), Met103

Q. How to resolve contradictions in synthetic yields across different routes?

Discrepancies often arise from:

  • Impurity Profiles : Residual bromides in 3,3-bis(bromomethyl)oxetane reduce efficiency .
  • Solvent Effects : Polar aprotic solvents (DMSO) vs. aqueous mixtures (H₂O/THF) alter reaction kinetics .

Q. Troubleshooting Steps :

Conduct HPLC-MS to identify byproducts.

Optimize solvent polarity and reaction time using design-of-experiments (DoE) approaches.

Q. What strategies enable the design of analogs with enhanced bioactivity?

  • Isosteric Replacement : Substitute the furan with other heterocycles (e.g., thiophene) to modulate electronic effects .
  • Spiro Core Modification : Replace 2-oxa-6-azaspiro[3.3]heptane with 1-azaspiro[3.3]heptane (a piperidine isostere) to improve metabolic stability .

Q. Methodological Framework :

  • Use SPARK (Synthetic Planning and Reaction Knowledge) software to generate retrosynthetic pathways.
  • Validate analogs via in vitro MIC assays and ADMET profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane
Reactant of Route 2
Reactant of Route 2
1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。